Tetrabutylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst

TbCl finds use as a catalyst in various organic reactions. Its lipophilic (fat-loving) nature and the presence of a positively charged phosphonium cation make it particularly suitable for biphasic catalysis, where the reaction occurs at the interface of two immiscible phases (e.g., water and an organic solvent). Some examples of reactions catalyzed by TbCl include:

- Hydroformylation: The conversion of alkenes to aldehydes using carbon monoxide and hydrogen [].

- Heck reactions: The formation of carbon-carbon bonds between alkenes and aryl halides [].

- Suzuki-Miyaura reactions: The formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds [].

Reagent

TbCl can also act as a reagent in various chemical reactions. For instance, it can be used as a:

- Phase-transfer catalyst: To facilitate the transfer of ions between immiscible phases [].

- Precursor for other phosphonium salts: By reacting TbCl with various nucleophiles, a diverse range of phosphonium salts with different functionalities can be synthesized [].

Solvent

Due to its unique properties, TbCl can be employed as a solvent for specific applications. Its ability to dissolve both polar and non-polar compounds makes it valuable for:

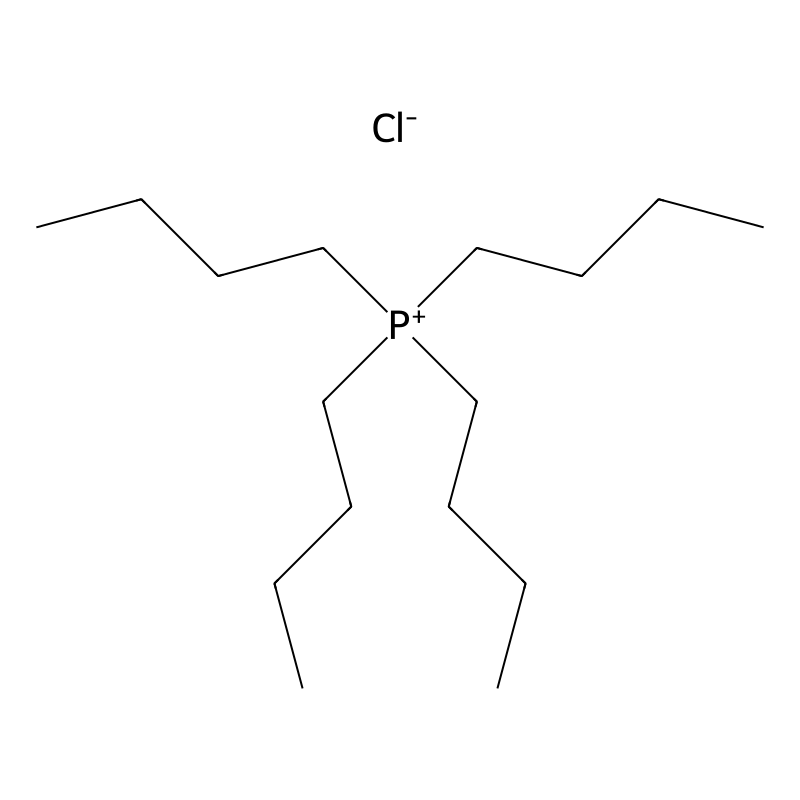

Tetrabutylphosphonium chloride is an ionic compound with the molecular formula . It consists of a tetrabutylphosphonium cation and a chloride anion. This compound is characterized by its high solubility in both water and organic solvents, making it versatile for various chemical applications. Tetrabutylphosphonium chloride is often utilized as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases in

TBPCl is a hazardous compound and requires proper handling due to:

- Acute toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin and can be fatal upon contact with skin.

- Skin and eye corrosion: TBPCl causes severe skin burns and eye damage.

- Environmental toxicity: It is toxic to aquatic life with long-lasting effects.

- Esterification Reactions: It catalyzes the synthesis of methyl esters through the reaction of carboxylic acids with alcohols.

- Nucleophilic Substitution: The compound can facilitate nucleophilic substitution reactions by enhancing the reactivity of nucleophiles in nonpolar solvents.

- Alkylation Reactions: Tetrabutylphosphonium chloride can promote alkylation processes by transferring alkyl groups to various substrates.

These reactions benefit from the compound's ability to solubilize reactants that are otherwise poorly soluble in one another .

Tetrabutylphosphonium chloride can be synthesized through several methods:

- Reaction of Tetrabutylphosphonium Hydroxide with Hydrochloric Acid: This method involves neutralizing tetrabutylphosphonium hydroxide with hydrochloric acid to form the chloride salt.

- Quaternization of Tri-n-butylphosphine: Tri-n-butylphosphine can be reacted with an alkyl halide (such as benzyl chloride) followed by treatment with hydrochloric acid to yield tetrabutylphosphonium chloride.

- Direct Reaction of Phosphorus Trichloride with n-Butanol: This method involves reacting phosphorus trichloride with n-butanol, followed by hydrolysis and subsequent treatment with hydrochloric acid .

Tetrabutylphosphonium chloride finds diverse applications in various fields:

- Catalysis: As a phase-transfer catalyst, it enhances reaction rates in organic synthesis.

- Extraction Processes: It is used in liquid-liquid extraction techniques to separate compounds based on their solubility.

- Biological Studies: The compound's biological activity has led to its exploration in pharmacological research, particularly regarding its potential cytotoxic properties .

Studies have shown that tetrabutylphosphonium chloride can interact with various biological systems, influencing cellular processes and potentially affecting cell viability. Its cytotoxicity has been evaluated against different cancer cell lines, indicating that it may disrupt cellular functions and induce apoptosis. These interactions highlight the importance of understanding its biological effects for safe application in research and industry .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with tetrabutylphosphonium chloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | C16H36BrN | Less expensive alternative; less effective as a catalyst. |

| Tri-n-butylphosphate | C12H27O4P | Used mainly as a plasticizer; not a phase-transfer catalyst. |

| Tetraethylammonium bromide | C8H20BrN | More volatile; used in different catalytic applications. |

Tetrabutylphosphonium chloride stands out due to its superior solubility and effectiveness as a phase-transfer catalyst compared to these similar compounds .

Tetrabutylphosphonium chloride (TBPC) is a quaternary phosphonium salt with the chemical formula C₁₆H₃₆ClP and a molecular weight of 294.89 g/mol. Its structure consists of a central phosphorus atom bonded to four butyl groups (C₄H₉) and a chloride counterion. The tetrahedral geometry of the phosphonium cation ([P(C₄H₉)₄]⁺) creates a bulky, lipophilic structure, which influences its solubility and catalytic properties.

Crystallographic studies reveal that TBPC forms ionic lattices dominated by electrostatic interactions between the phosphonium cation and chloride anion. While single-crystal X-ray diffraction data for TBPC itself are limited, analogous tetrabutylphosphonium salts (e.g., TBPC hydrates) exhibit orthorhombic or tetragonal crystal systems. For example, TBPC hydrates display unit cell parameters of a = 23.7 Å, b = 23.7 Å, and c = 12.5 Å in tetragonal configurations. These structures highlight the role of hydrogen bonding between water molecules and anions in stabilizing crystalline phases.

| Crystallographic Parameter | Value |

|---|---|

| Space group | Tetragonal (hydrates) |

| Unit cell dimensions | a = 23.7 Å, c = 12.5 Å |

| Coordination geometry | Tetrahedral (P center) |

Synthetic Pathways and Industrial Production Methodologies

TBPC is synthesized via two primary routes:

- Quaternization of tributylphosphine: Reaction of tributylphosphine (PBu₃) with butyl chloride under controlled conditions:

$$

\text{PBu}3 + \text{BuCl} \rightarrow [\text{PBu}4]^+\text{Cl}^-

$$

This method yields high-purity TBPC but requires stringent temperature control to avoid side reactions.

- Anion metathesis: Exchange of chloride ions in pre-formed tetrabutylphosphonium salts (e.g., bromide) using sodium chloride or hydrochloric acid. Industrial production involves continuous stirred-tank reactors, with annual U.S. production volumes consistently below 1 million pounds.

Industrial Data (2016–2019):

Spectroscopic Profiling (Nuclear Magnetic Resonance, Raman, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): Peaks at δ 0.82–0.95 ppm (terminal CH₃), δ 1.33–1.65 ppm (methylene CH₂), and δ 2.93 ppm (P–CH₂).

- ³¹P NMR: Single resonance at δ 32.99 ppm, confirming the absence of phosphorus-environment heterogeneity.

Raman Spectroscopy:

Mass Spectrometry:

- Molecular ion peak at m/z 294.88 ([M]⁺).

- Fragmentation pattern includes m/z 259.2 ([PBu₄]⁺) and m/z 35.45 (Cl⁻).

Thermochemical Properties and Phase Transition Behavior

TBPC exhibits distinct thermal characteristics:

| Property | Value |

|---|---|

| Melting point | 62–66°C (decomposition) |

| Boiling point | 344.8°C at 101.325 kPa |

| Density | 0.978 g/cm³ at 20°C |

| Vapor pressure | 0.018 Pa at 25°C |

Phase Behavior:

- TBPC transitions from a hygroscopic solid to a viscous liquid above 70°C.

- In aqueous solutions, it forms semiclathrate hydrates below 10°C, with a congruent melting point at 10.3°C for a 36 wt% TBPC solution.

Thermal Stability:

Physical Description

UNII

Related CAS

GHS Hazard Statements

H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (92.86%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (97.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Phosphonium, tetrabutyl-, chloride (1:1): ACTIVE